molecular formula C14H14FNO B3341282 N-(2-Fluorobenzyl)-2-methoxyaniline CAS No. 1019566-30-3

N-(2-Fluorobenzyl)-2-methoxyaniline

Cat. No. B3341282
CAS RN: 1019566-30-3
M. Wt: 231.26 g/mol
InChI Key: WVRGGXWAQVBVNL-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2-methoxyaniline, also known as 2-Fluoro-N-(2-methoxyphenyl)benzylamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of substituted anilines, which are widely used in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-methoxyaniline involves the inhibition of tubulin polymerization, which results in the disruption of microtubule formation. Microtubules are essential for cell division, and their disruption leads to the arrest of the cell cycle at the G2/M phase. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which are crucial processes for tumor metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-Fluorobenzyl)-2-methoxyaniline in lab experiments include its high potency and selectivity towards cancer cells. It has also been reported to exhibit low toxicity towards normal cells. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the research on N-(2-Fluorobenzyl)-2-methoxyaniline. One of the potential directions is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the potential use of this compound in combination with immunotherapy for cancer treatment can also be explored.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-methoxyaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer. This compound acts as an inhibitor of tubulin polymerization, which is a crucial process for cell division. Thus, it has the potential to be used as an anticancer agent.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGGXWAQVBVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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